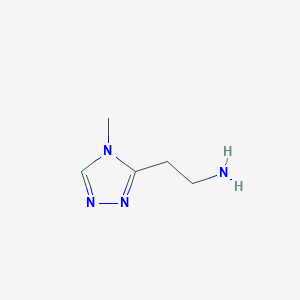

2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” is a chemical compound with the molecular formula C5H10N4 . It is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” can be analyzed using various spectroscopic techniques. For instance, Infrared (IR) spectroscopy can be used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine” include a molecular weight of 112.13 . It is a solid at room temperature .Applications De Recherche Scientifique

Aromatase Inhibition for Cancer Treatment

Compounds with a 1,2,4-triazole structure have been used as aromatase inhibitors for breast cancer treatment. They can be developed into imaging agents for PET/SPECT studies to monitor the effectiveness of the treatment .

Selective Anticancer Activity

Derivatives of 1,2,4-triazole have shown proper selectivity against cancer cell lines, indicating potential use in targeted cancer therapies .

Chemical Characterization Studies

The chemical shifts of 1H NMR spectra for compounds containing the 1,2,4-triazole moiety can be experimentally and theoretically characterized, aiding in the understanding of their chemical properties .

Synthesis of Related Compounds

The triazole structure is a key component in synthesizing various related compounds that could have diverse applications in medicinal chemistry and other fields .

Anticorrosive Agents

Triazole derivatives have been studied for their electrochemically anticorrosive behavior on metal surfaces, which could be useful in materials science and engineering .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors, which suggests that this compound might also interact with similar targets .

Mode of Action

Based on the structure of the compound, it can be hypothesized that it might interact with its targets through hydrogen bonding or other non-covalent interactions .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, suggesting that this compound might have similar effects .

Pharmacokinetics

Based on its chemical structure, it can be hypothesized that it might have good absorption and distribution properties, while its metabolism and excretion would depend on various factors such as the specific enzymes present in the body .

Result of Action

Similar compounds have been shown to have cytotoxic activities against various tumor cell lines , suggesting that this compound might have similar effects.

Action Environment

The action, efficacy, and stability of 2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanamine can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds .

Propriétés

IUPAC Name |

2-(4-methyl-1,2,4-triazol-3-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c1-9-4-7-8-5(9)2-3-6/h4H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUROGIJRFJQLAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587984 |

Source

|

| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

744994-00-1 |

Source

|

| Record name | 2-(4-Methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[9-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-9H-purin-6-yl]-benzamide](/img/structure/B1357267.png)